molecular formula C7H5BrF2 B1409015 1-Bromo-3-fluoro-5-(fluoromethyl)benzene CAS No. 1715032-20-4

1-Bromo-3-fluoro-5-(fluoromethyl)benzene

Cat. No. B1409015
CAS RN: 1715032-20-4
M. Wt: 207.01 g/mol
InChI Key: DOUOYKLCOQRKDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Bromo-3-fluoro-5-(fluoromethyl)benzene” is a derivative of benzene, which is a colorless liquid of low acute toxicity . It has a molecular formula of C7H4BrF3 and a molecular weight of 225.006 .


Synthesis Analysis

The synthesis of “1-Bromo-3-fluoro-5-(fluoromethyl)benzene” involves several steps. One method involves the treatment of 1,3-bis(fluoromethyl)benzene with N,N’-dibromo-5,5-dimethylhydantoin in strongly acidic media . Another method involves the preparation of the tetrakis [3,5-bis(trifluoromethyl)phenyl]borate ion .


Molecular Structure Analysis

The molecular structure of “1-Bromo-3-fluoro-5-(fluoromethyl)benzene” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

“1-Bromo-3-fluoro-5-(fluoromethyl)benzene” can undergo several chemical reactions. For instance, it can be used to prepare the tetrakis [3,5-bis(trifluoromethyl)phenyl]borate ion, which acts as a stabilizing counterion for electrophilic organic and organometallic cations .


Physical And Chemical Properties Analysis

“1-Bromo-3-fluoro-5-(fluoromethyl)benzene” has a density of 1.7±0.1 g/cm3, a boiling point of 151.1±35.0 °C at 760 mmHg, and a vapor pressure of 4.8±0.3 mmHg at 25°C . It has a flash point of 57.7±10.0 °C .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Bromo-Fluorinated Biphenyls : A study by Qiu et al. (2009) outlines a practical synthesis of 2-Fluoro-4-bromobiphenyl, a compound closely related in structure and functional groups to 1-Bromo-3-fluoro-5-(fluoromethyl)benzene. This synthesis is significant for the manufacture of non-steroidal anti-inflammatory and analgesic materials, showcasing the utility of bromo-fluorinated compounds in pharmaceuticals. The methodology avoids the use of costly palladium and toxic phenylboronic acid, indicating a move towards more sustainable and economically feasible chemical syntheses (Qiu et al., 2009).

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide (BTA) Structures : Research by Cantekin et al. (2012) on benzene-1,3,5-tricarboxamides (BTAs) underscores the versatility of benzene derivatives in supramolecular chemistry. BTAs, owing to their simple structure and ease of synthesis, serve as a fundamental building block in nanotechnology, polymer processing, and biomedical applications. This study illuminates the potential for 1-Bromo-3-fluoro-5-(fluoromethyl)benzene in forming structurally novel supramolecular assemblies with potential applications across a broad spectrum of scientific disciplines (Cantekin, de Greef, & Palmans, 2012).

Applications in Materials Science

Fluorinated Graphite Intercalation Compounds (FGICs) : A review by Panich (1993) on fluorinated graphite intercalation compounds (FGICs) showcases the interaction of fluorine-containing compounds with graphite, resulting in materials that have unique electronic and chemical properties. Although 1-Bromo-3-fluoro-5-(fluoromethyl)benzene is not directly mentioned, the principles of fluorine chemistry applied in FGICs highlight the potential for incorporating bromo-fluorinated benzene derivatives in advanced materials for electronics, coatings, and energy storage applications (Panich, 1993).

Environmental and Health Implications

Benzene Derivatives and Human Health : Research on benzene and its derivatives, including brominated and fluorinated compounds, emphasizes the need for understanding the environmental and health impacts of such chemicals. A study by Bolden, Kwiatkowski, and Colborn (2015) reviews the endocrine-disrupting properties of benzene, toluene, ethylbenzene, and xylene (BTEX), suggesting that even low-level exposures can pose significant health risks. This underscores the importance of safety considerations in the use and study of 1-Bromo-3-fluoro-5-(fluoromethyl)benzene and similar compounds (Bolden, Kwiatkowski, & Colborn, 2015).

Safety and Hazards

“1-Bromo-3-fluoro-5-(fluoromethyl)benzene” is harmful by inhalation, in contact with skin, and if swallowed . It’s recommended to avoid ingestion and inhalation, keep away from open flames, hot surfaces, and sources of ignition, and use only non-sparking tools .

properties

IUPAC Name

1-bromo-3-fluoro-5-(fluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUOYKLCOQRKDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of (3-bromo-5-fluorophenyl)methanol (4 g, 19.51 mmol) in DCM (39.0 mL) at 0° C., DAST (3.35 mL, 25.4 mmol) was added. The reaction mixture was allowed to return to room temperature and stirred at room temperature overnight. Sat. NaHCO3 was added, the reaction mixture was then extracted by DCM. The organic was dried and concentrated. The crude material was purified by flash chromatography (0-10% EtOAc/heptanes) to yield the final product as colorless oil. LCMS (m/z): no mass (MH+), 0.86 min. 1H NMR (400 MHz, CDCl3) δ ppm 7.30 (s, 1H), 7.23 (d, J=8.2 Hz, 1H), 7.03 (d, J=8.6 Hz, 1H), 5.41 (s, 1H), 5.29 (s, 1H).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
3.35 mL
Type
reactant
Reaction Step One
Name
Quantity
39 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-3-fluoro-5-(fluoromethyl)benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-3-fluoro-5-(fluoromethyl)benzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-3-fluoro-5-(fluoromethyl)benzene
Reactant of Route 4
1-Bromo-3-fluoro-5-(fluoromethyl)benzene
Reactant of Route 5
1-Bromo-3-fluoro-5-(fluoromethyl)benzene
Reactant of Route 6
1-Bromo-3-fluoro-5-(fluoromethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.